molecular formula C23H23FN2O3S B297036 N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide

N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide

Katalognummer B297036
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: DTFFGXFKGFGTGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, also known as DBMF, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. DBMF is a small molecule that belongs to the class of amide compounds and has been studied for its pharmacological properties.

Wirkmechanismus

The mechanism of action of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide is not fully understood. However, it has been suggested that N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide acts by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. Proteasomes are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of misfolded proteins, which can induce cell death.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has also been shown to inhibit the replication of the hepatitis C virus, which can prevent viral infection.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide in lab experiments is its potential as a therapeutic agent for cancer and viral infections. N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been shown to have anticancer and antiviral activity, making it a promising candidate for further research. However, one limitation of using N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide in lab experiments is its toxicity. N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been shown to have cytotoxic effects on normal cells, which can limit its use as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide. One direction is to investigate the mechanism of action of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide in more detail, as this can provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, as this can help determine the optimal dosage and administration route for N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide. Additionally, further research is needed to evaluate the safety and efficacy of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide in preclinical and clinical studies. Finally, there is a need for the development of more potent and selective analogs of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide for use as therapeutic agents.

Synthesemethoden

The synthesis of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction between 3-fluoroaniline and methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. The resulting compound is then reacted with N-benzylacetamide in the presence of a catalyst to form N-benzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide. Finally, the N-benzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide is treated with benzyl bromide to obtain the final product, N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide.

Wissenschaftliche Forschungsanwendungen

N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been studied for its potential application in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.

Eigenschaften

Molekularformel

C23H23FN2O3S

Molekulargewicht

426.5 g/mol

IUPAC-Name

N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C23H23FN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3

InChI-Schlüssel

DTFFGXFKGFGTGT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F

Kanonische SMILES

CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.